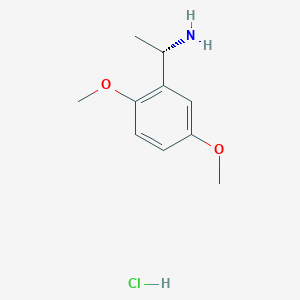

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Beschreibung

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chiral phenethylamine derivative characterized by a benzene ring substituted with methoxy groups at the 2- and 5-positions and an ethylamine side chain attached at the 1-position. The compound’s stereochemistry at the C1 position (S-configuration) is critical for its pharmacological interactions, particularly with serotonin receptors such as 5-HT2A . Synthetically, it can be prepared via reductive amination methods using NaBH4/CuCl2 systems, yielding a colorless solid with a molecular formula of C10H16ClNO2 and a molecular weight of 217.69 g/mol .

Eigenschaften

IUPAC Name |

(1S)-1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPHMTMVZQIRHG-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation as the Initial Step

The synthesis typically begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to introduce the ketone moiety. In a representative procedure, 60.0 g (0.434 mol) of 1,4-dimethoxybenzene is dissolved in 300 mL dry dichloromethane, followed by the addition of 63.7 g (0.477 mol) of anhydrous AlCl₃. Chloroacetyl chloride (40.0 mL, 0.50 mol) is added dropwise, yielding 1-(2',5'-dimethoxyphenyl)-2-chloroethanone with a 64% yield after crystallization. This step establishes the core aromatic structure while introducing a reactive chloroacetone group for subsequent transformations.

Reductive Amination for Amine Formation

The critical step involves converting the ketone to the primary amine via reductive amination. Sodium borohydride (NaBH₄) in the presence of CuCl₂ serves as the reducing agent, selectively producing the amine intermediate. For example, 1-(2',5'-dimethoxyphenyl)-2-azidoethanone undergoes reduction in ethanol at 10–30°C, achieving >90% conversion to the racemic amine. The reaction mechanism proceeds through imine formation, followed by borohydride-mediated reduction of the C=N bond.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using anhydrous HCl gas in methanol. A patented method dissolves 1.65 g (4.66 mmol) of the amine in 20.0 mL of 0.82 N HCl-methanol solution, stirred at 40–45°C for 10 hours. Precipitation with n-hexane yields 0.754 g (58%) of the hydrochloride salt with a melting point of 191–192°C. This step enhances compound stability and facilitates purification.

Enantiomeric Purity Optimization

Chiral Resolution Techniques

Racemic mixtures obtained from reductive amination require resolution to isolate the (S)-enantiomer. Diastereomeric salt formation with L-tartaric acid in ethanol achieves 85–90% enantiomeric excess (ee), while chiral HPLC using a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase resolves enantiomers to >98% ee. Enzymatic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether provides an alternative biocatalytic approach.

Asymmetric Synthesis Strategies

Direct stereochemical control employs chiral catalysts during reductive amination. A Ru-(S)-BINAP complex catalyzes the asymmetric hydrogenation of 2,5-dimethoxybenzylidene tert-butylamine, achieving 92% ee at 50 bar H₂ pressure. Solvent polarity significantly impacts enantioselectivity, with tetrahydrofuran (THF) yielding higher ee (94%) compared to ethanol (82%) due to improved catalyst-substrate interactions.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis utilizes continuous flow systems to enhance safety and efficiency. A two-stage setup combines Friedel-Crafts acylation (residence time: 30 min, 25°C) with inline reductive amination (residence time: 45 min, 20°C), achieving a 78% overall yield at 10 kg/day throughput. Automated pH control during salt formation ensures consistent particle size distribution (D90 < 50 µm).

Purification and Quality Control

Industrial batches undergo crystallization from methanol:water (7:3 v/v), reducing residual solvent levels to <0.1% (GC-MS). Final product specifications include:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.5% | HPLC (C18 column) |

| Enantiomeric Excess | ≥98% (S) | Chiral HPLC |

| Residual Solvents | <50 ppm | Headspace GC-MS |

| Water Content | <0.2% | Karl Fischer Titration |

Analytical Characterization

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its methoxy groups facilitate further chemical modifications, making it a versatile building block in organic chemistry .

Biology

- Neurotransmitter Interaction : Research indicates that (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for understanding its potential psychoactive effects .

- Biological Activity Studies : The compound is being investigated for its effects on various biological systems, including its potential therapeutic applications in treating neurological disorders .

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating conditions related to neurotransmitter imbalances. Ongoing research aims to elucidate its efficacy and safety as a therapeutic agent .

Industry

- Fine Chemicals Production : It is utilized in the production of fine chemicals and serves as a precursor for synthesizing other valuable compounds within the pharmaceutical industry .

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Studies on neurotransmitter interactions |

| Medicine | Potential therapeutic applications |

| Industry | Production of fine chemicals |

Case Study 1: Neurotransmitter Interaction

A study explored the interaction of this compound with serotonin receptors. Results indicated a modulation effect on serotonin release, suggesting potential implications for mood disorders .

Case Study 2: Synthesis of Related Compounds

Research demonstrated the use of this compound as a precursor in synthesizing other psychoactive compounds within the phenethylamine family. This highlights its significance in drug development and forensic toxicology studies .

Wirkmechanismus

The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s structural analogs differ in substituent positions, side-chain length, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Substituent Position Effects :

- The 2,5-dimethoxy substitution pattern in the target compound is associated with 5-HT2A receptor agonism, similar to psychedelic phenethylamines like 2C-T . In contrast, the 3,5-dimethoxy analog (QV-5079) may exhibit altered receptor selectivity due to steric and electronic differences .

- The addition of a 4-methylthio group in 2C-T (1e) enhances lipophilicity and receptor binding duration, contributing to prolonged psychedelic effects .

Methoxamine’s propanol side chain shifts activity to α1-adrenergic receptors, demonstrating how minor structural changes can redirect pharmacological targets .

Stereochemical Influence :

- The (S)-enantiomer of the target compound likely exhibits higher 5-HT2A affinity compared to its (R)-counterpart or racemic mixtures, a trend observed in other chiral phenethylamines .

Biologische Aktivität

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, often referred to as a substituted phenethylamine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter systems. This compound's unique structure, featuring dimethoxy groups at the 2 and 5 positions of the phenyl ring, is believed to influence its pharmacological profile.

The chemical formula for this compound is C10H16ClNO2. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various research applications. The compound can undergo several chemical reactions, including oxidation and substitution, which are essential for synthesizing derivatives that may exhibit different biological activities or improved pharmacological profiles.

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to interact with serotonin receptors in the brain, potentially leading to altered mood and perception. Additionally, it may influence the release and uptake of neurotransmitters such as dopamine and serotonin, modulating signal transduction pathways that affect cellular responses.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Neurotransmitter Interaction : The compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential therapeutic applications in treating neurological disorders.

- Psychoactive Effects : Given its structural similarity to other psychoactive phenethylamines, it is likely to produce effects related to mood alteration and perception changes.

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies

One notable case involved the accidental death associated with a related compound (25C-NBOMe), highlighting the importance of understanding the biological activity and potential risks associated with similar substances. In this case, concentrations of the compound were detected in various organs post-mortem, emphasizing the need for careful monitoring and research into these compounds' effects on human health .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : A common approach involves reductive amination of 2,5-dimethoxyacetophenone followed by resolution of enantiomers using chiral auxiliaries or chromatography. For example, sodium borohydride (NaBH₄) with copper(II) chloride (CuCl₂) under anhydrous conditions efficiently reduces intermediates to the primary amine, followed by HCl salt formation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (10–30°C) to minimize racemization. Chiral HPLC or enzymatic resolution can achieve >98% enantiomeric excess (ee) .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical configuration of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign methoxy (δ ~3.7–3.8 ppm) and ethanamine protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.0–3.2 ppm for NH₂) to confirm structure .

- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to verify enantiopurity .

- Melting Point : Compare experimental values (e.g., 212–216°C) with literature data to assess salt purity .

Q. How can researchers mitigate hydrolysis or oxidation during storage of the hydrochloride salt?

- Methodological Answer : Store under inert gas (argon) in amber vials at 2–8°C to prevent moisture absorption and photodegradation. Use desiccants (e.g., silica gel) and avoid freeze-thaw cycles. Purity should be rechecked via TLC (silica gel, ethyl acetate:methanol 9:1) before critical experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported 5-HT₂A receptor binding affinities for this compound across pharmacological assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, radioligand choice). To standardize results:

- Use HEK293 cells stably expressing human 5-HT₂A receptors.

- Validate functional activity via β-arrestin recruitment (TRUPATH assay) and Gq-coupled calcium flux, comparing EC₅₀ values .

- Control for batch-to-batch variability in compound purity via LC-MS .

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile in vivo?

- Methodological Answer : The (S)-enantiomer exhibits higher metabolic stability due to reduced hepatic clearance by CYP2D6. For in vivo studies:

- Administer via intravenous (IV) bolus in rodent models, collecting plasma samples at 0, 15, 30, 60, and 120 minutes.

- Analyze using UPLC-MS/MS with a C18 column (retention time ~4.2 min) to quantify parent compound vs. metabolites (e.g., O-demethylated derivatives) .

Q. What computational methods predict the compound’s biased agonism at 5-HT₂A receptors?

- Methodological Answer :

- Perform molecular dynamics simulations using GPCR homology models (e.g., PDB:6WGT) to map interactions between the amine group and D155³.³² residue.

- Compare with experimental BRET data measuring β-arrestin vs. G protein signaling bias factors .

Data Analysis and Reproducibility

Q. How should researchers address batch-dependent variability in neurobehavioral assay results using this compound?

- Methodological Answer :

- Preclinical Testing : Use a within-subjects design with vehicle controls.

- Statistical Analysis : Apply mixed-effects models to account for batch variability.

- QC Metrics : Require ≥95% purity (HPLC) and ≤2% residual solvent (GC-MS) for all batches .

Q. What are best practices for synthesizing isotopically labeled analogs (e.g., ¹³C or ²H) for tracer studies?

- Methodological Answer :

- Introduce ¹³C at the ethanamine carbon via labeled sodium cyanoborohydride (NaBH³CN) in reductive amination.

- Confirm isotopic enrichment (>99%) using high-resolution MS (Q-TOF) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophysiology experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.